

Spectroscopic Data and Characterization of (-)-Toddanol: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Toddanol

Cat. No.: B8033888

[Get Quote](#)

Disclaimer: Despite extensive literature searches, the specific experimental spectroscopic data for **(-)-Toddanol** from its primary citation could not be accessed. The following guide provides a representative summary of the type of data, experimental protocols, and analysis workflow expected for a natural product of this class, based on general spectroscopic principles. The quantitative data presented in the tables are illustrative examples for a coumarin with the molecular formula $C_{16}H_{18}O_5$ and should not be considered as the experimentally verified data for **(-)-Toddanol**.

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product **(-)-Toddanol**. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the detailed structural elucidation of coumarin derivatives. This document outlines the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural characterization of **(-)-Toddanol**, a coumarin isolated from *Toddalia asiatica*, relies on a combination of spectroscopic techniques. The molecular formula has been reported as $C_{16}H_{18}O_5$. The following tables summarize the expected spectroscopic data.

Table 1: Illustrative 1H NMR Data for **(-)-Toddanol** (in $CDCl_3$)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Proposed Assignment
7.62	d	9.5	1H	H-4
6.25	d	9.5	1H	H-3
6.85	s	-	1H	H-8
4.50	dd	8.5, 3.0	1H	H-2'
3.95	s	-	3H	5-OCH ₃
3.92	s	-	3H	7-OCH ₃
2.90	m	-	1H	H-1'
1.35	s	-	3H	3'-CH ₃
1.30	s	-	3H	3'-CH ₃
2.50	br s	-	1H	2'-OH

Table 2: Illustrative ¹³C NMR Data for **(-)-Toddanol** (in CDCl₃)

Chemical Shift (δ , ppm)	Carbon Type	Proposed Assignment
161.5	C	C-2
112.8	CH	C-3
143.7	CH	C-4
158.2	C	C-5
113.5	C	C-4a
152.0	C	C-7
95.0	CH	C-8
157.8	C	C-8a
110.0	C	C-6
78.0	CH	C-2'
45.0	CH	C-1'
72.0	C	C-3'
25.5	CH ₃	3'-CH ₃
25.0	CH ₃	3'-CH ₃
56.5	OCH ₃	5-OCH ₃
56.2	OCH ₃	7-OCH ₃

Table 3: Illustrative Infrared (IR) Spectroscopy Data for **(-)-Toddanol**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3450	Broad, Strong	O-H stretch (hydroxyl group)
2970, 2930	Medium	C-H stretch (aliphatic)
1725	Strong	C=O stretch (α,β -unsaturated lactone)
1610, 1580	Medium	C=C stretch (aromatic)
1270	Strong	C-O stretch (aryl ether)
1130	Strong	C-O stretch (alcohol)

Table 4: Illustrative Mass Spectrometry (MS) Data for **(-)-Toddanol**

m/z	Relative Intensity (%)	Proposed Fragment
290	85	[M] ⁺ (Molecular Ion)
275	40	[M - CH ₃] ⁺
231	100	[M - C ₃ H ₇ O] ⁺
203	65	[M - C ₃ H ₇ O - CO] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a natural product like **(-)-Toddanol**.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). For ¹H NMR, standard parameters would include a 30° pulse width and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum to single peaks for each unique carbon atom.

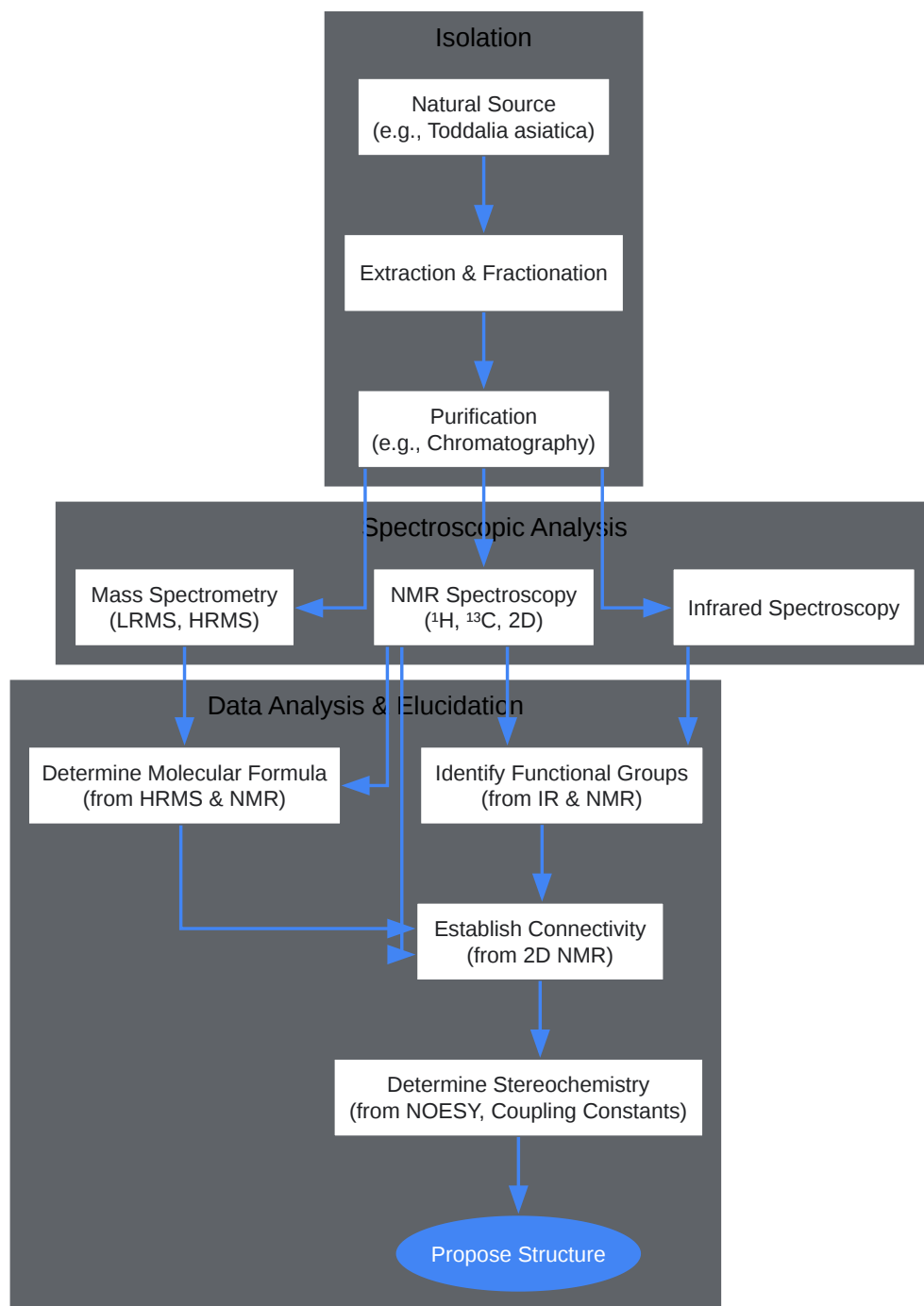
2.2 Infrared (IR) Spectroscopy The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, the sample could be mixed with KBr powder and pressed into a pellet. The spectrum would be recorded over a range of 4000-400 cm^{-1} .

2.3 Mass Spectrometry (MS) Mass spectral data would be acquired using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like a coumarin, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable ionization methods. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the confirmation of the molecular formula.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product.

General Workflow for Natural Product Spectroscopic Analysis

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Data and Characterization of (-)-Toddanol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8033888#spectroscopic-data-for-toddanol-nmr-ir-ms\]](https://www.benchchem.com/product/b8033888#spectroscopic-data-for-toddanol-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com